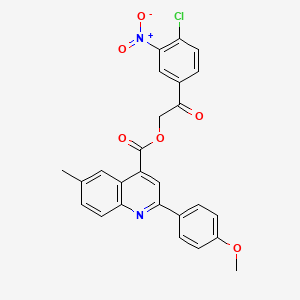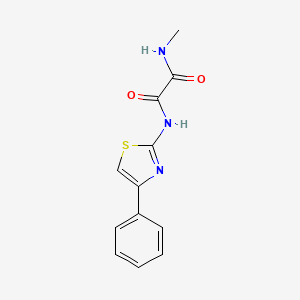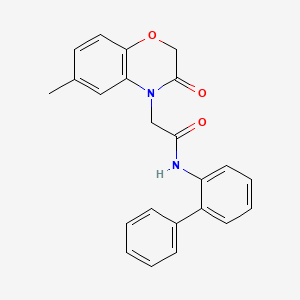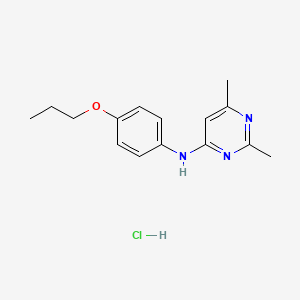
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)urea
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)urea, also known as ADU-S100, is a small molecule agonist of the STING (stimulator of interferon genes) pathway. This pathway is a critical part of the innate immune response to viral and bacterial infections and is also involved in the response to cancer. ADU-S100 has been shown to activate the STING pathway and induce an immune response, making it a promising candidate for cancer immunotherapy.
Mécanisme D'action
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)urea activates the STING pathway, which leads to the production of type I interferons and other cytokines. These molecules activate immune cells, such as T cells and natural killer cells, to attack cancer cells. N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)urea has also been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)urea has been shown to induce an immune response in preclinical models, leading to the activation of immune cells and the production of cytokines. It has also been shown to reduce tumor growth and metastasis in various cancer types. N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)urea has a favorable safety profile and has not shown any significant toxicities in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)urea is a promising candidate for cancer immunotherapy due to its ability to activate the STING pathway and induce an immune response. Its favorable safety profile and lack of significant toxicities make it an attractive option for further development. However, more research is needed to optimize dosing and administration, as well as to understand its potential side effects.
Orientations Futures
There are several future directions for N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)urea research. One area of interest is the development of combination therapies with other immunotherapies, such as checkpoint inhibitors, to enhance its efficacy. Another area of interest is the development of biomarkers to predict response to N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)urea. Additionally, there is ongoing research to optimize dosing and administration, as well as to understand its potential side effects in clinical trials. Finally, there is interest in exploring the potential of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)urea in other disease areas, such as infectious diseases.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)urea has been extensively studied in preclinical models and has shown promising results as a cancer immunotherapy agent. It has been shown to induce an immune response in various cancer types, including melanoma, breast cancer, and lung cancer. N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)urea has also been studied in combination with other immunotherapies, such as checkpoint inhibitors, and has shown synergistic effects.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-7-10(2)17-14(16-9)19-15(21)18-13-6-4-5-12(8-13)11(3)20/h4-8H,1-3H3,(H2,16,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKGAKSMIMTHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=CC(=C2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,8-dimethyl-2-[(4-nitrobenzyl)thio]quinoline](/img/structure/B4722628.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4722638.png)



![N-[1-(4-ethoxyphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4722665.png)
![N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide](/img/structure/B4722681.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4722694.png)
![2-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4722720.png)
![4-[4-(allyloxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4722722.png)
![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4722726.png)
![3,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4722731.png)

![3,4,5-trimethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4722737.png)